
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate is a fluorinated organic compound known for its unique chemical properties It is characterized by the presence of nine fluorine atoms, which impart significant hydrophobicity and chemical stability
Preparation Methods
The synthesis of 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate typically involves the nitration of 3,3,4,4,5,5,6,6,6-Nonafluorohexanol. The reaction is carried out under controlled conditions using nitric acid as the nitrating agent. The process requires careful temperature control and the use of appropriate solvents to ensure high yield and purity of the product .
Industrial production methods for this compound are not extensively documented, but they likely involve similar nitration processes, scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques would be essential to maintain product quality and consistency.
Chemical Reactions Analysis
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrate group to other functional groups, such as amines.
Substitution: The nitrate group can be substituted with other nucleophiles, resulting in the formation of different derivatives.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and nucleophiles like sodium azide for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds, which are valuable in materials science and catalysis.
Biology: Its hydrophobic nature makes it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Fluorinated compounds like this one are explored for their potential in drug delivery systems due to their stability and ability to interact with biological membranes.
Mechanism of Action
The mechanism by which 3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate exerts its effects is primarily through its interaction with other molecules. The presence of multiple fluorine atoms enhances its ability to form strong interactions with hydrophobic surfaces and molecules. This property is exploited in various applications, such as creating water-repellent surfaces and studying hydrophobic interactions in biological systems .
Comparison with Similar Compounds
3,3,4,4,5,5,6,6,6-Nonafluorohexyl nitrate can be compared with other fluorinated compounds, such as:
3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate: This compound is used in polymer chemistry for creating fluorinated polymers with unique properties.
3,3,4,4,5,5,6,6,6-Nonafluorohexylphosphonic acid: Known for its use in forming water-repellent and lubricated surfaces on metal oxides.
The uniqueness of this compound lies in its nitrate functional group, which imparts distinct reactivity compared to other fluorinated compounds. This makes it valuable for specific applications where the nitrate group is beneficial.
Properties
CAS No. |
34839-44-6 |
|---|---|
Molecular Formula |
C6H4F9NO3 |
Molecular Weight |
309.09 g/mol |
IUPAC Name |
3,3,4,4,5,5,6,6,6-nonafluorohexyl nitrate |
InChI |
InChI=1S/C6H4F9NO3/c7-3(8,1-2-19-16(17)18)4(9,10)5(11,12)6(13,14)15/h1-2H2 |
InChI Key |
JTINRXZCXXXKMA-UHFFFAOYSA-N |
Canonical SMILES |
C(CO[N+](=O)[O-])C(C(C(C(F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


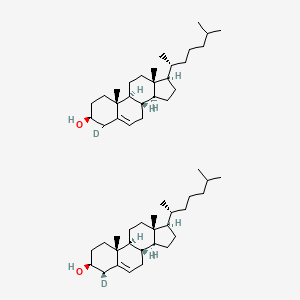
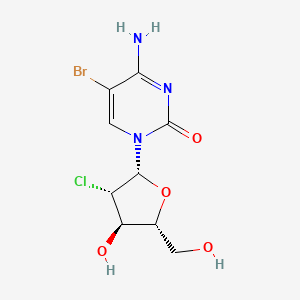

![2,4-Dinitro-6-[[2-(phenylamino)-1-naphthyl]azo]phenol](/img/structure/B12666259.png)
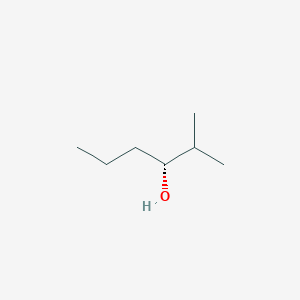
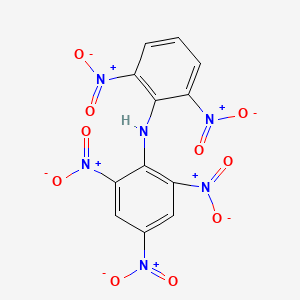

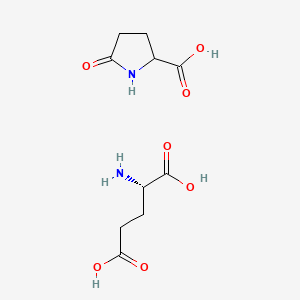
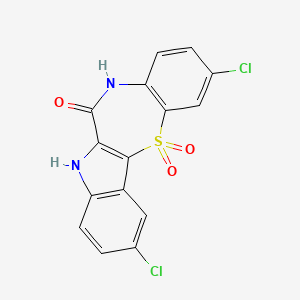
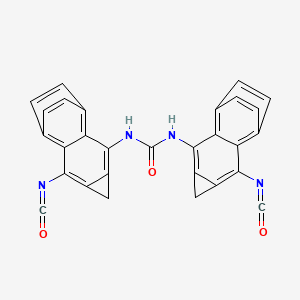
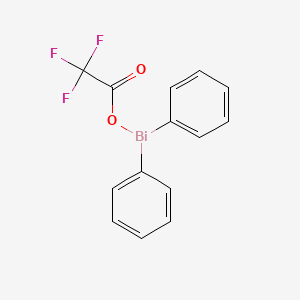
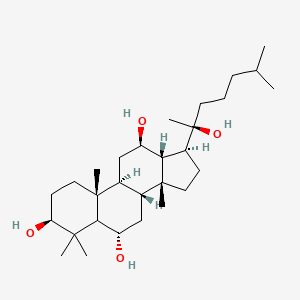
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)

